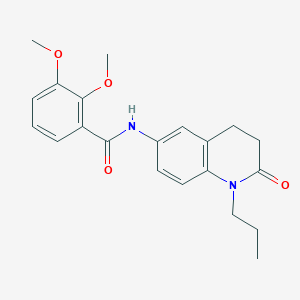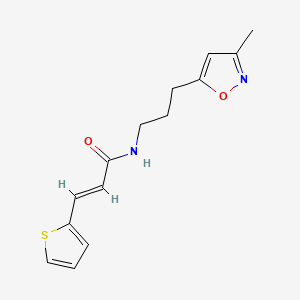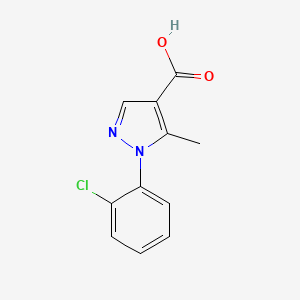
3-(2,6-Dibromopyridin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,6-Dibromopyridin-4-yl)propanoic acid is a chemical compound with the CAS Number: 2470438-12-9 . It has a molecular weight of 308.96 . The IUPAC name for this compound is 3-(2,6-dibromopyridin-4-yl)propanoic acid . The InChI code for this compound is 1S/C8H7Br2NO2/c9-6-3-5(1-2-8(12)13)4-7(10)11-6/h3-4H,1-2H2,(H,12,13) .
Molecular Structure Analysis
The molecular structure of 3-(2,6-Dibromopyridin-4-yl)propanoic acid can be represented by the InChI code 1S/C8H7Br2NO2/c9-6-3-5(1-2-8(12)13)4-7(10)11-6/h3-4H,1-2H2,(H,12,13) .Scientific Research Applications
Chemical Research
“3-(2,6-Dibromopyridin-4-yl)propanoic acid” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity. It is often used in chemical research due to its unique structure and properties .
Gene Therapy
While there’s no direct mention of “3-(2,6-Dibromopyridin-4-yl)propanoic acid” in gene therapy, related compounds have been used in the development of cationic materials for gene therapy . It’s possible that this compound could have similar applications.
Development of Dendrimers
Dendrimers are highly branched, nanosized synthetic polymers characterized by a globular structure, low polydispersity index, presence of internal cavities, and a large number of peripheral functional groups . While “3-(2,6-Dibromopyridin-4-yl)propanoic acid” is not a dendrimer, its structure could potentially be used in the development of new dendrimers.
Pharmaceutical Research
Although there’s no direct mention of “3-(2,6-Dibromopyridin-4-yl)propanoic acid” in pharmaceutical research, compounds with similar structures have been used in the development of new drugs . It’s possible that this compound could have similar applications.
properties
IUPAC Name |
3-(2,6-dibromopyridin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c9-6-3-5(1-2-8(12)13)4-7(10)11-6/h3-4H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYDSBGKEBJBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dibromopyridin-4-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride](/img/structure/B2856988.png)

![Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2856993.png)

![N-mesityl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2856996.png)


![ethyl 6-ethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2857000.png)
![3-((2-Methoxyethoxy)carbonyl)-2-methylbenzofuran-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2857001.png)

![N-(2,2-dimethoxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2857005.png)

![2-(isopropylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2857008.png)